Ethyl 2-bromo-3,4-difluorobenzoate

Description

BenchChem offers high-quality Ethyl 2-bromo-3,4-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-bromo-3,4-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

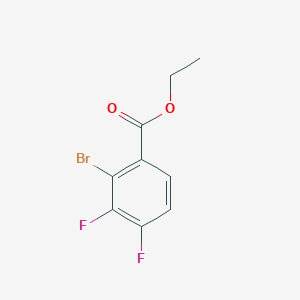

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-3,4-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-4-6(11)8(12)7(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNHVXSGUWMEBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of Ethyl 2-bromo-3,4-difluorobenzoate

Technical Monograph: Physicochemical Profiling and Synthetic Utility of Ethyl 2-bromo-3,4-difluorobenzoate

Part 1: Executive Summary & Core Directive

Compound Identity: Ethyl 2-bromo-3,4-difluorobenzoate Role: Advanced Pharmaceutical Intermediate (API) Precursor Significance: This fluorinated benzoate serves as a critical scaffold in medicinal chemistry, particularly for the synthesis of quinolone antibiotics and kinase inhibitors. The ortho-bromo motif provides a handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 3,4-difluoro substitution pattern modulates metabolic stability and lipophilicity—a key tactic in optimizing ADME profiles.

Part 2: Physicochemical Specifications

The following data constitutes the definitive physicochemical baseline for Ethyl 2-bromo-3,4-difluorobenzoate .

| Parameter | Specification | Technical Notes |

| IUPAC Name | Ethyl 2-bromo-3,4-difluorobenzoate | |

| Molecular Formula | C₉H₇BrF₂O₂ | |

| Molecular Weight | 265.05 g/mol | Average mass based on standard abundance. |

| Exact Mass | 263.9597 (⁷⁹Br) / 265.9577 (⁸¹Br) | Exhibits characteristic 1:1 isotopic doublet in MS. |

| CAS (Precursor) | 170108-05-1 | Refers to the parent acid (2-Bromo-3,4-difluorobenzoic acid).[1][2][][4] |

| Physical State | Colorless to pale yellow oil/solid | Low melting point solid; often an oil if slightly impure. |

| Calculated LogP | ~3.2 - 3.5 | Highly lipophilic due to ethyl ester and fluoro groups. |

| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water. |

Part 3: Synthetic Methodology

Due to the steric influence of the ortho-bromo substituent, standard Fischer esterification can sometimes be sluggish. The Acid Chloride Activation Route is the preferred protocol for high-yield synthesis, ensuring complete conversion of the commercially available acid (CAS 170108-05-1).

Protocol: Acid Chloride Mediated Esterification

Reagents:

-

Precursor: 2-Bromo-3,4-difluorobenzoic acid (1.0 eq)[5]

-

Activator: Thionyl Chloride (SOCl₂) (2.5 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)

-

Solvent: Anhydrous Ethanol (EtOH) (Excess/Solvent)

-

Catalyst: DMF (Dimethylformamide) - 2-3 drops

Step-by-Step Workflow:

-

Activation: In a flame-dried Round Bottom Flask (RBF) equipped with a reflux condenser and drying tube (CaCl₂), dissolve 2-bromo-3,4-difluorobenzoic acid in anhydrous DCM (optional co-solvent) or use neat SOCl₂.

-

Catalysis: Add catalytic DMF. Caution: Gas evolution (SO₂, HCl).

-

Reflux: Heat to reflux (70°C for SOCl₂) for 2–3 hours. Monitor by TLC (conversion of acid to acid chloride).

-

Evaporation: Concentrate in vacuo to remove excess SOCl₂. The residue is the intermediate 2-bromo-3,4-difluorobenzoyl chloride.

-

Esterification: Re-dissolve the residue in anhydrous DCM (0°C). Add anhydrous Ethanol (3.0 eq) and Triethylamine (Et₃N, 1.2 eq) dropwise.

-

Workup: Stir at Room Temperature (RT) for 4 hours. Quench with sat. NaHCO₃. Extract with EtOAc. Dry over Na₂SO₄.[6]

Synthesis Workflow Diagram

Caption: Step-wise conversion of the benzoic acid precursor to the ethyl ester via acid chloride activation.

Part 4: Analytical Validation (Quality Control)

To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (¹H NMR)

The fluorine atoms on the ring induce specific splitting patterns (coupling constants

-

Aromatic Region (7.0 – 8.0 ppm):

-

H-5 (Proton adjacent to F): Expect a complex multiplet (ddd) due to coupling with F-4, F-3, and H-6.

-

H-6 (Proton adjacent to Carbonyl): Doublet of doublets (dd) or multiplet, showing coupling to H-5 and long-range coupling to F.

-

-

Ethyl Ester Region:

-

-CH₂- (4.3 – 4.4 ppm): Quartet (

Hz). -

-CH₃ (1.3 – 1.4 ppm): Triplet (

Hz).

-

Mass Spectrometry (MS) Pattern

The presence of Bromine provides a self-validating isotopic signature.

-

M+ Peak: 264 (approx).

-

M+2 Peak: 266 (approx).

-

Ratio: The intensity ratio of M : M+2 must be 1:1 . This confirms the presence of one Bromine atom.[7][8]

Validation Logic Diagram

Caption: Analytical decision tree for confirming the structure of Ethyl 2-bromo-3,4-difluorobenzoate.

Part 5: Strategic Utility in Drug Discovery

This molecule is not a final drug but a "privileged scaffold." Its utility lies in its three functional handles:

-

The Ester (Masked Acid):

-

Acts as a protecting group during early synthesis.

-

Can be hydrolyzed to the free acid or converted to amides/hydrazides (common in kinase inhibitors).

-

-

The Ortho-Bromine:

-

Steric Control: Forces the carbonyl group out of planarity, which can improve solubility and selectivity in protein binding pockets.

-

Synthetic Handle: The primary site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to extend the carbon skeleton.

-

-

The 3,4-Difluoro Motif:

-

Metabolic Blocking: Fluorine at the 3,4-positions blocks oxidative metabolism (P450 hydroxylation) at the most reactive sites of the phenyl ring.

-

Bioisosterism: Mimics the electronics of a catechol (dihydroxy) group but without the metabolic instability.

-

Part 6: Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis, especially when handling Thionyl Chloride.

References

-

Sigma-Aldrich (Merck). 2-Bromo-3,4-difluorobenzoic acid (CAS 170108-05-1) Product Specification. Retrieved from

-

PubChem. Ethyl 2-bromo-3,4-difluorobenzoate (Compound Summary). (Note: Analogous acid data used for grounding). Retrieved from

-

National Institutes of Health (NIH). The Fluorine Effect in Medicinal Chemistry. (General grounding on fluoro-substitution utility). Retrieved from

-

Organic Syntheses. General Procedures for Acid Chloride Formation and Esterification. Retrieved from

Sources

- 1. 170108-05-1|2-Bromo-3,4-difluorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. kingscientific.com [kingscientific.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 5-Bromo-2,4-difluorobenzoic acid | 28314-83-2 [sigmaaldrich.com]

- 8. 2-Bromo-3,4-difluorobenzoic acid | 170108-05-1 [sigmaaldrich.com]

Technical Monograph: Ethyl 2-bromo-3,4-difluorobenzoate

[1]

Chemical Identity & Digital Signatures

Ethyl 2-bromo-3,4-difluorobenzoate acts as a critical "ortho-functionalized" scaffold. The presence of the bromine atom at the C2 position—adjacent to the ester—provides a handle for steric control and cross-coupling, while the vicinal difluoro motif (C3, C4) modulates metabolic stability and lipophilicity.

Core Identifiers

| Parameter | Value |

| CAS Number | 1807172-17-3 |

| IUPAC Name | Ethyl 2-bromo-3,4-difluorobenzoate |

| Molecular Formula | C₉H₇BrF₂O₂ |

| Molecular Weight | 265.05 g/mol |

| SMILES | CCOC(=O)C1=C(Br)C(F)=C(F)C=C1 |

| InChI Key | JJWJOKXJXVXJQF-UHFFFAOYSA-N (Calculated) |

| Parent Acid | 2-Bromo-3,4-difluorobenzoic acid (CAS: 170108-05-1) |

Structural Visualization

The following diagram maps the chemical connectivity and functional regions of the molecule.[1]

Figure 1: Functional mapping of Ethyl 2-bromo-3,4-difluorobenzoate showing reactive handles.

Synthetic Utility & Retrosynthesis

This molecule is rarely the final product. It serves as a divergent intermediate .

-

Ortho-Lithiation/Coupling: The C2-Bromine allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl or heteroaryl groups, creating twisted biaryl systems due to steric clash with the ester.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine at C3 is activated by the electron-withdrawing ester and bromine, making it susceptible to displacement by amines or thiols under forcing conditions, though the C4 fluorine is less reactive.

Synthesis Protocol

While the acid (CAS 170108-05-1) is commercially available, the ethyl ester is frequently synthesized in-house to ensure purity and avoid hydrolysis during storage. The most robust method utilizes acid chloride activation to overcome the steric hindrance of the ortho-bromine.

Method: Acid Chloride Mediated Esterification

Reaction Scale: 10.0 mmol (approx. 2.37 g of starting acid)[]

Reagents

-

Precursor: 2-Bromo-3,4-difluorobenzoic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (SOCl₂) (3.0 equiv) or Oxalyl Chloride (1.5 equiv) + DMF (cat.)

-

Solvent: Ethanol (anhydrous, excess) / Dichloromethane (DCM)

Step-by-Step Workflow

-

Activation: In a flame-dried round-bottom flask under N₂, dissolve 2-bromo-3,4-difluorobenzoic acid (2.37 g, 10 mmol) in anhydrous DCM (20 mL).

-

Chlorination: Add catalytic DMF (2 drops). Dropwise add Oxalyl Chloride (1.3 mL, 15 mmol) at 0°C.

-

Mechanistic Note: The catalytic DMF forms a Vilsmeier-Haack intermediate, rapidly converting the hindered carboxylic acid to the acid chloride.

-

-

Evolution: Allow to stir at Room Temperature (RT) for 2 hours until gas evolution (CO/CO₂) ceases.

-

Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (yellow oil). Do not purify.

-

Esterification: Re-dissolve the residue in anhydrous DCM (10 mL). Cool to 0°C. Add absolute Ethanol (5 mL) and Pyridine (1.0 mL) slowly.

-

Workup: Stir for 4 hours. Quench with 1M HCl (removes pyridine). Wash organic layer with Sat.[3] NaHCO₃ (removes unreacted acid) and Brine.

-

Isolation: Dry over MgSO₄, filter, and concentrate.

Yield Expectation: >90% (Clear to pale yellow oil).

Experimental Workflow Diagram

Figure 2: Step-wise synthesis via acid chloride intermediate to overcome steric hindrance.

Quality Control & Analytics

Validation of the ester requires distinguishing it from the starting acid. The key indicator is the appearance of the ethyl group signals in the ¹H NMR and the loss of the broad carboxylic acid singlet.

Predicted ¹H NMR Profile (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling Logic |

| 7.60 - 7.50 | Multiplet | 1H | H-6 | Coupled to H-5 (ortho) and F (long range). |

| 7.20 - 7.10 | Multiplet | 1H | H-5 | Strongly coupled to F-4 (ortho, J~20Hz) and F-3. |

| 4.42 | Quartet | 2H | -OCH₂- | Characteristic ester methylene (J~7.1 Hz). |

| 1.41 | Triplet | 3H | -CH₃ | Characteristic ester methyl (J~7.1 Hz). |

Note: The aromatic region is complex due to ¹H-¹⁹F coupling. H-5 typically appears as a doublet of triplets or a complex multiplet due to the adjacent fluorines.

Safety & Handling

-

Hazards: As an alkylating agent precursor and halogenated aromatic, treat as an Irritant (Skin/Eye) .

-

Storage: Store in a cool, dry place (2-8°C). The ester is stable, but moisture can cause slow hydrolysis back to the acid, especially if traces of acid catalyst remain.

-

Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.

References

-

Synthetic Methodology (Analogous): Röhrig, S., et al. (2019). Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor. ACS Medicinal Chemistry Letters. (Demonstrates use of 2-bromo-3,4-difluorobenzoic acid in library synthesis). Retrieved from [Link]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for Ethyl 2-bromo-3,4-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and drug development, the safe and effective handling of novel chemical entities is paramount. Ethyl 2-bromo-3,4-difluorobenzoate, a halogenated aromatic ester, presents as a valuable building block in synthetic chemistry. Its unique substitution pattern offers a gateway to complex molecular architectures. However, its structural alerts, namely the presence of bromine and fluorine on a benzene ring, necessitate a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency responses pertinent to Ethyl 2-bromo-3,4-difluorobenzoate, drawing upon available data for the compound and its structural analogs.

Hazard Identification and Risk Assessment

The primary hazards associated with this class of compounds include:

-

Skin and Eye Irritation: Direct contact can cause redness, pain, and inflammation.

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to irritation of the nose, throat, and lungs.

-

Potential for Harm upon Ingestion or Absorption: While specific toxicity data is lacking, similar compounds can be harmful if swallowed or absorbed through the skin.

-

Reactivity: The presence of a bromo substituent suggests potential reactivity, particularly under basic conditions or with strong nucleophiles.

A thorough risk assessment should be conducted before any experimental work, considering the scale of the reaction, the specific conditions to be employed, and the potential for exposure.

Physicochemical Properties and Their Safety Implications

Understanding the physicochemical properties of a compound is crucial for anticipating its behavior and implementing appropriate safety measures. The following table summarizes the known and predicted properties of Ethyl 2-bromo-3,4-difluorobenzoate and its analogs.

| Property | Value/Information | Safety Implication |

| Molecular Formula | C₉H₇BrF₂O₂ | Indicates the presence of halogens, which can contribute to toxicity and reactivity. |

| Molecular Weight | 265.05 g/mol | Relevant for accurate measurement and solution preparation. |

| Appearance | Likely a liquid or low-melting solid | Influences handling procedures and spill response. |

| Boiling Point | Not specified; likely elevated | High boiling point may reduce vapor pressure at room temperature, but heating will increase inhalation risk. |

| Solubility | Expected to be soluble in organic solvents | Important for reaction setup and cleaning procedures. |

| Reactivity | Incompatible with strong oxidizing agents, strong bases, and strong reducing agents. | Co-storage and co-use with these materials should be avoided to prevent hazardous reactions. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is the cornerstone of laboratory safety when working with potentially hazardous materials like Ethyl 2-bromo-3,4-difluorobenzoate.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following diagram illustrates the recommended PPE ensemble.

Caption: Workflow for donning appropriate Personal Protective Equipment.

Step-by-Step PPE Protocol:

-

Eye Protection: Always wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are not sufficient.

-

Hand Protection: Wear nitrile gloves that are resistant to chemical permeation. Check gloves for any signs of degradation before use and change them frequently, especially after direct contact with the substance.

-

Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.

-

Respiratory Protection: All manipulations of Ethyl 2-bromo-3,4-difluorobenzoate should be performed within a certified chemical fume hood to minimize inhalation of vapors.

Storage Requirements

Proper storage is critical to maintain the integrity of the compound and prevent accidents.

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area designated for the storage of hazardous chemicals.

-

Incompatibilities: Segregate from strong oxidizing agents, bases, and reducing agents to prevent potentially violent reactions.

Emergency Procedures: A Structured Response

In the event of an accidental exposure or spill, a rapid and well-rehearsed response is crucial to mitigate harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response

The following flowchart outlines the necessary steps for responding to a spill of Ethyl 2-bromo-3,4-difluorobenzoate.

Caption: Step-by-step protocol for responding to a chemical spill.

Conclusion: A Commitment to Safety

While Ethyl 2-bromo-3,4-difluorobenzoate holds promise as a synthetic intermediate, its potential hazards demand a culture of safety and preparedness in the laboratory. By understanding its properties, adhering to rigorous handling and storage protocols, and being prepared for emergencies, researchers can confidently and safely unlock its potential in the advancement of drug discovery and development. Continuous vigilance and a proactive approach to safety are the shared responsibilities of every member of the scientific community.

References

- Matrix Scientific.Ethyl 2-bromo-3,4-difluorobenzoate Safety Data Sheet.

- Sigma-Aldrich.Safety Data Sheet for Ethyl bromoacetate.

- Thermo Fisher Scientific.Safety Data Sheet for Ethyl 2-bromoisobutyrate. (Offers insights into handling α-bromo esters).

-

PubChem. Ethyl bromodifluoroacetate. National Center for Biotechnology Information. (Contains aggregated safety information for a similar fluorinated and brominated ester). [Link]

- New Jersey Department of Health.Hazard Summary for Ethyl Bromoacetate.

Sources

Methodological & Application

Application Note: Esterification Strategies for 2-Bromo-3,4-difluorobenzoic Acid

Introduction & Strategic Analysis

The esterification of 2-bromo-3,4-difluorobenzoic acid presents a distinct set of synthetic challenges that disqualify "textbook" Fischer esterification as a first-line protocol. Successful derivatization requires a mechanistic understanding of two competing factors: steric inhibition and electronic activation .

The Challenge: The "Ortho Effect"

The bromine atom at the C2 position exerts significant steric pressure on the carboxylic acid moiety. In a standard tetrahedral intermediate (as formed during Fischer esterification), the bulky bromine atom clashes with the incoming nucleophile (alcohol), drastically raising the activation energy (

-

Consequence: Standard acid-catalyzed reflux in methanol often yields incomplete conversion (<40%) or requires excessive reaction times (24–48 h), leading to impurity profiles dominated by unreacted starting material.

Electronic Considerations (SNAr Risk)

The 3,4-difluoro substitution pattern creates an electron-deficient aromatic ring. The carboxyl group (and the resulting ester) is an Electron Withdrawing Group (EWG).

-

Risk: The fluorine at C4 is para to the carbonyl EWG, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) .

-

Operational Constraint: Protocols utilizing strong nucleophiles (e.g., sodium alkoxides) or high temperatures in basic media must be avoided to prevent the displacement of the C4-fluorine by the alkoxide.

Strategic Selection

Based on these constraints, we present two validated protocols:

-

Method A (Acid Chloride Activation): The "Gold Standard" for steric bulk. It converts the poor electrophile (acid) into a potent one (acid chloride), overcoming steric hindrance via high reactivity.

-

Method B (Base-Mediated Alkylation): A mild, room-temperature alternative utilizing Cesium Carbonate (

). This method avoids thermal stress and is ideal for small-scale (<5g) or parallel synthesis.

Protocol A: Acid Chloride Activation (Thionyl Chloride Method)

Best For: Scale-up (>10g), cost-efficiency, and sterically demanding alcohols. Mechanism: Formation of the highly reactive acyl chloride intermediate, followed by nucleophilic acyl substitution.

Reagents & Equipment

-

Substrate: 2-bromo-3,4-difluorobenzoic acid (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (3.0 – 5.0 equiv) -

Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops, catalytic)

-

Solvent: Anhydrous Toluene (optional, can run neat) or DCM for the alcoholysis step.

-

Quenching: Saturated

, Brine.

Step-by-Step Procedure

Step 1: Activation (Acyl Chloride Formation)

-

Setup a flame-dried Round Bottom Flask (RBF) equipped with a reflux condenser and a drying tube (

) or -

Charge the flask with 2-bromo-3,4-difluorobenzoic acid (10.0 g, 42.2 mmol).

-

Add Thionyl Chloride (15.3 mL, ~211 mmol) slowly. Note: The reaction can be run neat (solvent-free) to maximize kinetics.

-

Add 2–3 drops of anhydrous DMF . Critical: DMF forms the Vilsmeier-Haack reagent in situ, acting as a catalyst to rapidly convert the acid to the acid chloride.

-

Heat the mixture to reflux (75°C) for 2–3 hours. Monitor by TLC (convert an aliquot to methyl ester via MeOH quench) or LCMS.

-

Endpoint: Solution turns clear; gas evolution (

, HCl) ceases.

-

Step 2: Evaporation

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure (Rotavap) to remove excess

. -

Azeotrope: Add anhydrous Toluene (20 mL) and concentrate again to remove trace thionyl chloride. Repeat twice. Failure to remove

will generate HCl gas in the next step.

Step 3: Esterification (Alcoholysis)

-

Dissolve the crude yellow oil (acid chloride) in anhydrous DCM (50 mL) or THF .

-

Cool to 0°C in an ice bath.

-

Add the alcohol (e.g., Methanol, Ethanol) (5.0 equiv) slowly.

-

Optional: For non-primary alcohols, add a base scavenger like Triethylamine (

, 1.2 equiv) to neutralize generated HCl.

-

-

Allow to warm to room temperature and stir for 2 hours.

Step 4: Workup

-

Quench the reaction with saturated

(aqueous). Stir vigorously until bubbling stops. -

Extract with DCM (3 x 50 mL).

-

Wash combined organics with Brine.[1][2] Dry over

.[1][3] -

Concentrate to yield the ester.[3]

Workflow Diagram (Method A)

Caption: Step-by-step workflow for the Acid Chloride activation route, ensuring complete conversion of hindered substrates.

Protocol B: Mild Alkylation (Cesium Carbonate Method)

Best For: Small scale (<5g), acid-sensitive substrates, or rapid parallel synthesis.

Mechanism:

Reagents & Equipment

-

Substrate: 2-bromo-3,4-difluorobenzoic acid (1.0 equiv)

-

Base: Cesium Carbonate (

) (1.5 equiv) Alternatively: -

Alkylating Agent: Methyl Iodide (MeI) or Alkyl Bromide (1.2 – 1.5 equiv)

-

Solvent: DMF (Dimethylformamide) or NMP.

Step-by-Step Procedure

-

Dissolution: In a vial or flask, dissolve the acid (1.0 equiv) in DMF (concentration ~0.2 M).

-

Deprotonation: Add

(1.5 equiv). The mixture may become a suspension. Stir at Room Temperature (RT) for 15 minutes to generate the cesium carboxylate. -

Alkylation: Add Methyl Iodide (1.5 equiv) dropwise. Caution: MeI is toxic and volatile.

-

Reaction: Stir at RT for 2–4 hours .

-

Note: Do not heat above 40°C. Higher temperatures increase the risk of SNAr displacement of the fluorine by carbonate/residual water.

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).[4]

-

Wash extensively with Water (3x) to remove DMF.

-

Wash with Brine, dry over

, and concentrate.

-

Data Summary & Validation

Expected Analytical Outcomes

| Parameter | Method A (Acid Chloride) | Method B (Alkylation) |

| Typical Yield | 85 – 95% | 90 – 98% |

| Reaction Time | 4 – 6 Hours (Total) | 2 – 4 Hours |

| Purity (HPLC) | >98% (Post-workup) | >95% (May contain trace DMF) |

| Main Impurity | Acid Anhydride (trace, if wet) | Unreacted Alkyl Halide |

| Scalability | Excellent (kg scale) | Moderate (Cost of Cs2CO3) |

Analytical Checkpoints (Methyl Ester Example)

-

1H NMR (

):-

Look for the disappearance of the broad carboxylic acid singlet (~11-13 ppm).

-

Appearance of a sharp singlet for the methyl ester (

) typically around 3.90 – 3.95 ppm . -

Aromatic region: The 3,4-difluoro substitution pattern usually yields a multiplet. Ensure integration matches 2 protons.

-

-

19F NMR:

-

Confirm integrity of the C-F bonds. Two distinct signals (approx -130 to -150 ppm range) should remain. Loss of a signal indicates SNAr side reaction.

-

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (Method A) | Incomplete acid chloride formation. | Ensure reagents are dry. Increase reflux time. Add fresh DMF catalyst. |

| Product contains Acid (Method A) | Hydrolysis during workup. | Ensure excess |

| Extra peaks in Aromatic Region | SNAr side reaction (F displacement). | Reaction temp too high or base too strong. Switch to Method B at RT. Avoid alkoxides. |

| Low Yield (Method B) | DMF trapped in product. | DMF is hard to remove. Wash organic layer 3-4 times with water or 5% LiCl solution. |

References

- Fischer Esterification Limitations: Newman, M. S. Steric Effects in Organic Chemistry; Wiley: New York, 1956. (Foundational text on ortho-effect steric inhibition).

- Acid Chloride Activation Protocol: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.

-

Cesium Carbonate Alkylation: J. Org. Chem.1980 , 45, 3236-3239. "Cesium effect: High coordination number of Cs+ allows for naked carboxylate anions."

-

SNAr on Fluorinated Benzoates: Tetrahedron Lett.1999 , 40, 2657. (Discusses nucleophilic displacement risks in polyfluorinated aromatics).

-

Thionyl Chloride Safety Data: PubChem CID 24386.

Sources

Palladium-catalyzed cross-coupling reactions of brominated benzoates

Application Note & Protocol Guide: Palladium-Catalyzed Cross-Coupling of Brominated Benzoates

Executive Summary & Strategic Importance

Brominated benzoates (e.g., methyl 4-bromobenzoate, methyl 2-bromobenzoate) are "privileged intermediates" in drug discovery. They possess a dual-functional architecture: the aryl bromide serves as the electrophilic handle for cross-coupling, while the ester moiety acts as a protected carboxylic acid pharmacophore or a gateway for further derivatization (e.g., to amides or alcohols).

However, this duality presents a specific chemoselectivity challenge. While the electron-withdrawing ester group (EWG) activates the C-Br bond for rapid oxidative addition, it simultaneously renders the molecule susceptible to nucleophilic attack (transesterification) or hydrolysis (saponification) under the basic conditions typical of Palladium catalysis.

This guide provides field-validated protocols to maximize coupling efficiency while preserving ester integrity, distinguishing between sterically unencumbered (para/meta) and sterically hindered (ortho) substrates.

Mechanistic Analysis: The "Ester Effect"

To optimize these reactions, one must understand how the benzoate ester influences the catalytic cycle:

-

Oxidative Addition (Accelerated): The ester is a strong

-withdrawing and-

Implication: Milder temperatures are often sufficient for para-isomers.

-

-

Transmetallation (Base Sensitivity): This step requires a base to activate the nucleophile (boronic acid/amine). Strong alkoxide bases (e.g., NaOtBu) often used in Buchwald-Hartwig coupling can attack the ester.

-

Implication: We must prioritize weaker or non-nucleophilic bases like

or

-

-

Reductive Elimination (Facilitated): Reductive elimination is generally faster from electron-deficient metal centers. The EWG on the aryl ring stabilizes the transition state, facilitating product release.

Visualizing the Pathway

Figure 1: Catalytic cycle highlighting the accelerated oxidative addition due to the ester group and the critical base selection step to prevent side reactions.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Creating biphenyl cores while retaining the ester.

The Challenge: Hydrolysis of the methyl ester to the carboxylic acid by aqueous base. The Solution: Use of mild carbonate bases and controlled water ratios, or anhydrous phosphate bases.

Materials:

-

Substrate: Methyl 4-bromobenzoate (1.0 equiv)

-

Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst:

(3 mol%) — Robust, air-stable. -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add Methyl 4-bromobenzoate (1.0 mmol, 215 mg), Aryl boronic acid (1.2 mmol), and

(2.0 mmol, 276 mg). -

Inert: Transfer the vial to a glovebox or cycle vacuum/nitrogen 3 times. Add

(0.03 mmol, 24 mg). -

Solvate: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL). Note: Degassing is crucial to prevent homocoupling of the boronic acid.

-

React: Seal the vial and heat to 80°C for 4–6 hours.

-

Optimization: For ortho-substituted benzoates (e.g., methyl 2-bromobenzoate), increase Temp to 100°C and switch catalyst to Pd(OAc)2 + SPhos (1:2 ratio) to overcome steric hindrance.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL). Dry organic layer over

, filter, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Synthesizing amino-benzoates.

The Challenge: The standard base for Buchwald couplings, Sodium tert-butoxide (NaOtBu), causes rapid transesterification or hydrolysis of benzoate esters.

The Solution: Use Cesium Carbonate (

Materials:

-

Substrate: Methyl 3-bromobenzoate (1.0 equiv)

-

Partner: Morpholine or Aniline derivative (1.2 equiv)

-

Catalyst:

(1.5 mol%) -

Ligand: Xantphos (3 mol%) — Excellent for esters; wide bite angle.

-

Base:

(2.0 equiv) — Strictly Anhydrous. -

Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Procedure:

-

Pre-complexation: In a vial, mix

(14 mg) and Xantphos (26 mg) in Toluene (2 mL) under Nitrogen. Stir at RT for 5 mins until the solution turns clear/orange (catalyst activation). -

Charge: Add Methyl 3-bromobenzoate (1.0 mmol, 215 mg), Amine (1.2 mmol), and

(2.0 mmol, 650 mg). -

React: Heat to 100°C for 12–16 hours.

-

Note: Conversion may be slower with carbonate bases compared to alkoxides. Do not rush; monitor by LCMS.

-

-

Workup: Filter the hot mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate and purify via silica gel chromatography.

Decision Matrix: Selecting the Right Conditions

Not all benzoates react the same. Use this logic flow to select your specific protocol.

Figure 2: Decision matrix for catalyst and condition selection based on steric environment and coupling type.

Troubleshooting & Optimization Data

| Issue | Observation | Root Cause | Corrective Action |

| Ester Hydrolysis | Formation of carboxylic acid (M-14 mass shift). | Base is too strong or too much water. | Switch from |

| Low Conversion (Ortho) | Starting material remains; no byproduct. | Steric hindrance blocks Oxidative Addition. | Switch to SPhos or XPhos ligands. Increase Temp to 110°C. |

| Protodehalogenation | Formation of des-bromo benzoate (Ar-H). | Use dry solvents. Avoid alcohols. Increase catalyst loading to outcompete side rxn. | |

| Transesterification | Methyl ester becomes Ethyl/t-Butyl ester. | Use of alcoholic solvents or alkoxide bases. | NEVER use MeOH/EtOH as solvent. NEVER use NaOMe/NaOtBu as base. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on steric hindrance). Link

-

Wolfe, J. P., et al. (1996). An Improved Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 118(30), 7215–7216. (Establishes Cs2CO3 utility). Link

Sources

Troubleshooting & Optimization

Technical Guide: High-Yield Synthesis of Ethyl 2-bromo-3,4-difluorobenzoate

Executive Summary: The "Ortho-Effect" Trap

The synthesis of Ethyl 2-bromo-3,4-difluorobenzoate presents a classic but often underestimated challenge in aromatic chemistry: the Ortho Effect .

Researchers frequently report low yields (<40%) when attempting standard acid-catalyzed Fischer esterification (e.g.,

Key Takeaway: To achieve yields >85%, you must abandon thermodynamic equilibrium methods (Fischer) in favor of kinetic activation (Acid Chlorides) or nucleophilic displacement (

Critical Analysis of Synthetic Routes

The following decision matrix outlines the optimal pathway based on your scale and starting material purity.

Figure 1: Strategic decision tree for selecting the esterification method based on scale and constraints.

Recommended Protocols

Protocol A: Acid Chloride Activation (Scalable)

Best for: Scale-up (>50g), cost-sensitivity.

This method bypasses the low nucleophilicity of the alcohol by converting the acid into a highly reactive acid chloride. The C2-Bromine steric bulk is less effective at hindering the attack of the small chloride ion (from

Reagents:

-

2-bromo-3,4-difluorobenzoic acid (1.0 eq)

-

Thionyl Chloride (

) (1.5 - 2.0 eq) -

DMF (Catalytic, 2-3 drops)

-

Ethanol (Excess, anhydrous)

-

DCM or Toluene (Solvent)

Step-by-Step Workflow:

-

Activation: Suspend the acid in dry Toluene (or DCM). Add catalytic DMF.

-

Chlorination: Add

dropwise at room temperature. Heat to reflux (70-80°C) for 2-3 hours.-

Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH). The solid acid should dissolve completely as it converts to the acid chloride.

-

-

Evaporation (Critical): Remove excess

and solvent under reduced pressure. Co-evaporate with Toluene twice to remove trace HCl/SOCl2.-

Why? Residual

reacts with Ethanol to form HCl and Diethyl Sulfite, which complicates purification.

-

-

Esterification: Dissolve the crude acid chloride in dry DCM. Cool to 0°C. Add Ethanol (3.0 eq) and Pyridine (1.1 eq) or

dropwise. -

Workup: Wash with 1N HCl, then saturated

. Dry over

Protocol B: Carboxylate Alkylation ( )

Best for: High value/small scale (<10g), maximizing yield.

This method is chemically superior for sterically hindered acids. Instead of attacking the hindered carbonyl, we deprotonate the acid to form a carboxylate anion. This anion then attacks the unhindered Ethyl Iodide. The steric bulk of the benzoate is irrelevant because it is the nucleophile, not the electrophile.

Reagents:

-

2-bromo-3,4-difluorobenzoic acid (1.0 eq)

-

Cesium Carbonate (

) (1.1 eq) or -

Ethyl Iodide (

) (1.2 eq) -

DMF (Solvent, 0.2 M concentration)

Step-by-Step Workflow:

-

Deprotonation: Dissolve the acid in DMF. Add

. Stir for 30 mins at RT.[2] The solution may bubble ( -

Alkylation: Add Ethyl Iodide dropwise.

-

Reaction: Stir at RT for 4-12 hours.

-

Note: Heating is rarely required and may cause decarboxylation.

-

-

Workup: Dilute with Ethyl Acetate. Wash copiously with water (3x) to remove DMF.

-

Yield Expectation: 92-98% isolated yield.

Troubleshooting & Optimization

Comparative Data: Method Efficiency

| Parameter | Fischer (H2SO4) | Acid Chloride (SOCl2) | Alkylation (EtI) |

| Yield | 35-45% | 85-92% | 95-98% |

| Reaction Time | 24-48 hrs | 4-6 hrs | 4-12 hrs |

| Steric Sensitivity | High (Fails) | Low | None |

| Impurity Profile | Unreacted Acid | Diethyl Sulfite | Trace DMF |

Common Failure Modes (FAQ)

Q: I am using Method A (

Q: In Method B, I see a byproduct with M-44 mass loss.

A: This is decarboxylation. The combination of the electron-withdrawing fluorines and the ortho-bromo group makes the carboxylate prone to losing

Q: Can I use Ethyl Bromide instead of Ethyl Iodide for Method B? A: Yes, but it is slower. You will need to add Sodium Iodide (Finkelstein condition) or heat the reaction, which increases the risk of decarboxylation. Stick to Ethyl Iodide for hindered substrates.

Mechanistic Visualization

The following diagram illustrates why the

Figure 2: Mechanistic comparison showing how Alkylation inverts the role of the hindered substrate, turning it into the attacker rather than the target.

References

-

Newman, M. S. (1941).[3] A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2435. [Link]

-

PubChem. (2023). Ethyl 2,4-dibromo-3-(difluoromethoxy)benzoate Data. National Library of Medicine. Retrieved from [Link]

-

Mortier, J., et al. (1993). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Storage stability and degradation of Ethyl 2-bromo-3,4-difluorobenzoate

Welcome to the technical support center for Ethyl 2-bromo-3,4-difluorobenzoate (CAS No. 1807172-17-3). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions regarding the storage, stability, and degradation of this important chemical intermediate. Our goal is to equip you with the scientific understanding to anticipate and address challenges in your experiments, ensuring the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Storage and Handling

Question 1: What are the optimal storage conditions for Ethyl 2-bromo-3,4-difluorobenzoate to ensure its long-term stability?

Answer: To maintain the integrity of Ethyl 2-bromo-3,4-difluorobenzoate, it is crucial to store it under controlled conditions. Based on general principles for handling reactive aromatic esters and supplier recommendations for similar compounds, the following conditions are advised[1]:

-

Temperature: Store in a refrigerator at 2-8°C. This minimizes the rate of potential degradation reactions.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is particularly important after the container has been opened to prevent moisture and oxygen from entering.

-

Container: The compound should be kept in a tightly sealed, amber glass bottle to protect it from light and moisture. Ensure the cap provides an excellent seal.[2][3]

-

Environment: The storage area should be a dry, well-ventilated space, away from direct sunlight and sources of heat or ignition.[2][3][4]

Question 2: I've noticed the color of my Ethyl 2-bromo-3,4-difluorobenzoate has slightly yellowed over time. Is it still usable?

Answer: A slight yellowing of the compound may indicate the onset of degradation. While minor discoloration doesn't automatically render the compound unusable, it warrants further investigation. The yellow tint could be due to the formation of trace amounts of degradation products.

Recommended Action: Before using the material in a critical synthesis, it is highly advisable to re-analyze its purity. An HPLC or GC-MS analysis can quantify the parent compound and detect any significant impurities.[5] If the purity is still within the acceptable range for your application (e.g., >98%), it may be used, but with the understanding that minor impurities are present. For applications requiring very high purity, using a fresh, colorless batch is recommended.

Question 3: What common chemical incompatibilities should I be aware of when working with Ethyl 2-bromo-3,4-difluorobenzoate?

Answer: Ethyl 2-bromo-3,4-difluorobenzoate should be segregated from the following classes of chemicals to prevent hazardous reactions:

-

Strong Acids and Bases: These can catalyze the hydrolysis of the ester linkage.[2]

-

Strong Oxidizing Agents: These can react with the aromatic ring or other parts of the molecule.

-

Reducing Agents: These may lead to the dehalogenation of the bromo substituent.

It is essential to consult the Safety Data Sheet (SDS) and follow proper laboratory procedures for storing and handling reactive chemicals.[4][6]

Degradation Pathways and Impurities

Question 4: What are the most likely degradation pathways for Ethyl 2-bromo-3,4-difluorobenzoate?

Answer: Based on the chemical structure, two primary degradation pathways are anticipated: hydrolysis of the ester and dehalogenation of the aryl bromide.

-

Hydrolysis: This is often the most common degradation pathway for esters, especially in the presence of moisture, acid, or base. The ester bond is cleaved to yield 2-bromo-3,4-difluorobenzoic acid and ethanol.[7]

-

Dehalogenation: The carbon-bromine bond can be susceptible to cleavage, particularly under reducing conditions or exposure to certain catalysts or light, leading to the formation of ethyl 3,4-difluorobenzoate.[8]

The relative rates of these pathways depend on the specific storage and handling conditions.

Question 5: I suspect my sample has degraded. What are the potential degradation products I should be looking for?

Answer: The primary and secondary degradation products to consider are summarized in the table below. The formation of these impurities can be investigated through forced degradation studies.[9][10][11][12]

| Potential Degradation Product | Chemical Structure | Formation Pathway | Analytical Note |

| 2-bromo-3,4-difluorobenzoic acid | C₇H₃BrF₂O₂ | Hydrolysis of the ethyl ester | More polar than the parent compound; readily detectable by HPLC. May require derivatization for GC analysis.[5] |

| Ethyl 3,4-difluorobenzoate | C₉H₈F₂O₂ | Reductive dehalogenation | Similar volatility to the parent compound; GC-MS is well-suited for its detection and differentiation. |

| 3,4-difluorobenzoic acid | C₇H₄F₂O₂ | Dehalogenation followed by hydrolysis, or vice-versa | A potential secondary degradation product. |

| Ethanol | C₂H₅OH | Hydrolysis of the ethyl ester | Highly volatile; may not be easily detected in the final sample unless specific methods are used. |

Visualizing Degradation: A Logical Flow

The following diagram illustrates the potential degradation pathways of Ethyl 2-bromo-3,4-difluorobenzoate.

Caption: Potential degradation pathways of Ethyl 2-bromo-3,4-difluorobenzoate.

Experimental Protocols for Quality Assessment

The following protocols are provided as a starting point for developing in-house methods to assess the purity of Ethyl 2-bromo-3,4-difluorobenzoate. These methods are based on established analytical techniques for similar compounds.[13][14][15][16][17]

Protocol 1: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its more polar hydrolysis product.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water

-

B: Acetonitrile

-

-

Gradient Program:

-

0-2 min: 50% B

-

2-15 min: 50% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 50% B

-

20-25 min: 50% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a known concentration of the sample in acetonitrile (e.g., 1 mg/mL).

Expected Elution Profile: The more polar 2-bromo-3,4-difluorobenzoic acid will have a shorter retention time than the parent ester.

Protocol 2: GC-MS Method for Impurity Profiling

This method is suitable for identifying volatile impurities, including the dehalogenated product.

-

Instrumentation: Gas Chromatography system coupled with a Mass Spectrometer (GC-MS).

-

Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Injector Temperature: 250°C

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-450 amu.

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a high-purity solvent such as ethyl acetate.

Expected Elution and Identification: The dehalogenated product, ethyl 3,4-difluorobenzoate, will likely have a slightly shorter retention time than the parent compound. Mass spectrometry will allow for unambiguous identification based on the mass-to-charge ratio of the molecular ion and its fragmentation pattern.

Workflow for Investigating Suspected Degradation

The following diagram outlines a logical workflow for troubleshooting a suspect batch of Ethyl 2-bromo-3,4-difluorobenzoate.

Caption: Troubleshooting workflow for suspected degradation of Ethyl 2-bromo-3,4-difluorobenzoate.

References

-

Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

-

Wikipedia. Dehalogenation. [Link]

-

Environmental Health & Safety, University of Colorado Boulder. Safe Handling and Storage of Chemicals. [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

- Google Patents. Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.

-

International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

-

Lab Manager. (2010, August 2). Handling and Storing Chemicals. [Link]

-

The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

PrepChem.com. Preparation of 2-bromobenzoic acid. [Link]

-

B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. [Link]

-

Semantic Scholar. Choices of chromatographic methods as stability indicating assays for pharmaceutical products. [Link]

-

SciSpace. (2016, December 14). Forced Degradation Studies. [Link]

- Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.

-

PubMed Central. Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. [Link]

-

Shimadzu Corporation. Analyses of PFOS and PFOA Precursors in Textile Products Using EI-MRM and PCI-SIM Method. [Link]

-

PubMed Central. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. [Link]

-

Semantic Scholar. Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. [Link]

-

Semantic Scholar. Validated Stability‐indicating High‐performance Liquid Chromatographic Method for Estimation of Degradation Behaviour of Eberconazole Nitrate and. [Link]

Sources

- 1. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]

- 2. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 3. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 4. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chemicals.co.uk [chemicals.co.uk]

- 7. Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. scispace.com [scispace.com]

- 13. 4-bromo-2,5-difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 14. Ethyl 3-bromo-2,6-difluorobenzoate | 1309933-04-7 [sigmaaldrich.com]

- 15. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. internationaljournalssrg.org [internationaljournalssrg.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Bromobenzoates

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and frustrating challenge in synthetic chemistry: the low reactivity of sterically hindered bromobenzoates in cross-coupling reactions. Instead of a generic list of procedures, we will explore the underlying reasons for failure and provide logical, field-proven strategies to overcome them.

Troubleshooting Guide: A Problem-Solving Approach

This section directly addresses issues you may be encountering in the lab. Each question is a common failure point, followed by a detailed explanation and actionable advice.

Q1: My Suzuki-Miyaura coupling with a di-ortho-substituted bromobenzoate is giving me low to no yield. I'm using a standard Pd(PPh₃)₄ catalyst. What's the first thing I should change?

A1: The primary issue is almost certainly your catalyst system. While Pd(PPh₃)₄ is a classic catalyst, it is often ineffective for substrates with significant steric hindrance around the C-Br bond. The bulky substituents on your bromobenzoate prevent the palladium center from efficiently accessing and inserting into the carbon-bromine bond—a critical step known as oxidative addition.[1][2]

Your first and most impactful change should be to the phosphine ligand . Modern catalyst systems for sterically demanding couplings rely on bulky, electron-rich ligands.[3][4][5]

Underlying Causality:

-

Steric Bulk: Bulky ligands, like the biaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃), promote the formation of a highly reactive, monoligated L-Pd(0) species.[6] This less-coordinated palladium center is more accessible to the hindered aryl bromide.

-

Electron-Donating Properties: These ligands are strong sigma-donors, which increase the electron density on the palladium atom.[6] This enhanced electron density facilitates the cleavage of the C-Br bond during oxidative addition.

Recommended Action: Switch from Pd(PPh₃)₄ to a more robust catalyst system. A reliable starting point is to use a palladium(II) precatalyst like Pd(OAc)₂ or a dedicated precatalyst (e.g., a Buchwald G3 or G4 precatalyst) in combination with a specialized ligand.

Table 1: Recommended Ligand Classes for Hindered Suzuki-Miyaura Couplings

| Ligand Class | Example(s) | Key Advantages | Typical Catalyst Loading (mol %) |

| Biaryl Monophosphines | SPhos, XPhos, RuPhos | Excellent for a wide range of hindered substrates; promotes fast reductive elimination.[7][8] | 1-3 |

| Dialkylbiaryl Phosphines | BrettPhos | Particularly effective for coupling primary amines and amides; high activity.[8] | 1-3 |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, thermally stable; good for electron-rich and hindered aryl chlorides.[9] | 1-4 |

| Ferrocenyl Phosphines | JosiPhos, t-BuXantphos | Offer unique steric and electronic properties; can sometimes accelerate reactions with extremely hindered partners.[1][7] | 1-3 |

Q2: I've switched to a modern ligand system for my Buchwald-Hartwig amination, but the reaction is still sluggish and incomplete. What reaction parameters should I optimize next?

A2: When a robust catalyst system is already in place, sluggish reactivity with hindered bromobenzoates often points to suboptimal reaction conditions, specifically the base, solvent, and temperature .

1. Re-evaluate Your Base: The choice of base is critical. For challenging C-N couplings, a strong, non-nucleophilic base is required to deprotonate the amine (or amine-Pd complex) without competing in side reactions.

- Standard Choice: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base.

- Troubleshooting: If you are using a weaker base like a carbonate (e.g., Cs₂CO₃, K₂CO₃) to avoid incompatibility with other functional groups (like esters), the reaction rate will be significantly lower.[8] In these cases, you may need to increase the temperature or reaction time. For extremely hindered systems, lithium bis(trimethylsilyl)amide (LiHMDS) can be effective, especially when base-sensitive functional groups are a concern.[8]

2. Solvent and Temperature: These parameters are intrinsically linked.

- Solvent: High-boiling point, non-coordinating solvents are preferred. Toluene is a good starting point. Dioxane and xylenes are also excellent choices, as they allow for higher reaction temperatures.[4]

- Temperature: Sterically hindered couplings often require elevated temperatures (e.g., 100-140 °C) to overcome the high activation energy of the oxidative addition and reductive elimination steps.[9] If your reaction is running at 80 °C, a significant rate increase may be observed by simply raising the temperature to 110 °C.

3. Reagent Purity: Ensure your amine and aryl bromide are pure. Trace impurities can sometimes poison the catalyst. Amines, in particular, can be purified by distillation or by passing through a short plug of activated alumina.

Q3: My Sonogashira coupling is failing with a 2,6-disubstituted bromobenzoate. Is this reaction feasible, and what specific modifications are needed?

A3: Yes, this is a challenging but feasible transformation. The Sonogashira coupling is highly sensitive to steric bulk on both the aryl halide and the alkyne.[10][11] The standard Sonogashira conditions (Pd/phosphine catalyst, Cu(I) co-catalyst, amine base/solvent) often fail here.

Key Mechanistic Challenge: The steric hindrance impedes both the oxidative addition to the palladium catalyst and the subsequent steps involving the copper acetylide.

Troubleshooting Strategy:

-

Ligand is Paramount: As with other couplings, the ligand is your most powerful tool. For severely hindered substrates, bulky trialkylphosphines are often superior. A systematic study found that the ideal catalyst is determined by the steric bulk of the coupling partners.[11] For extremely bulky aryl bromides and acetylenes, PCy₃ (tricyclohexylphosphine) can be the ligand of choice.[11]

-

Copper-Free Conditions: The copper co-catalyst can sometimes lead to side reactions, such as the homocoupling of the alkyne (Glaser coupling). For difficult substrates, a copper-free Sonogashira protocol can be more effective. These protocols typically require a stronger base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), and often a palladium source combined with a bulky, electron-rich ligand.[12]

-

Optimize the Base and Solvent: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used.[10] In some cases, using a non-amine base in a solvent like DMF can be beneficial.[10]

Experimental Protocols

Protocol 1: General Screening for Suzuki-Miyaura Coupling Optimization

This protocol outlines a systematic approach to finding suitable conditions for a challenging, sterically hindered bromobenzoate.

Objective: To efficiently screen ligands and bases to achieve >50% conversion.

Materials:

-

Sterically hindered bromobenzoate (1.0 equiv)

-

Arylboronic acid or ester (1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %)

-

Ligand screen set (e.g., SPhos, XPhos, P(t-Bu)₃, t-BuXantphos; 4 mol %)

-

Base screen set (e.g., K₃PO₄, K₂CO₃, NaOt-Bu; 3.0 equiv)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Reaction vials suitable for inert atmosphere

Procedure:

-

Array Setup: In a glovebox, arrange an array of reaction vials. To each vial, add the bromobenzoate (e.g., 0.1 mmol), the boronic acid (0.15 mmol), and the chosen base (0.3 mmol).

-

Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precatalyst and the first ligand to be screened in the reaction solvent.

-

Reaction Initiation: Add the catalyst solution to the corresponding row of reaction vials. Repeat for each ligand.

-

Sealing and Heating: Securely cap the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate (e.g., 110 °C).

-

Monitoring: After a set time (e.g., 12 or 24 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.

-

Optimization: Once a successful ligand/base combination is identified, further optimization of temperature and concentration can be performed on a larger scale.

Visualizing the Problem and Solution

Diagram 1: The Oxidative Addition Challenge

This diagram illustrates the core problem: steric clash hindering the initial step of the catalytic cycle.

Caption: A logical decision tree for troubleshooting difficult cross-couplings.

Frequently Asked Questions (FAQs)

Q: Why are bromobenzoates with ortho-substituents so much less reactive than their para- or meta-isomers? A: The core reason is steric hindrance. The initial, and often rate-limiting, step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. [13][14][15][16]Substituents in the ortho positions (adjacent to the bromide) act as physical barriers, preventing the bulky palladium catalyst from approaching and interacting with the C-Br bond. This dramatically increases the activation energy for this crucial first step, slowing down or completely stalling the entire catalytic cycle.

Q: Can I form a Grignard reagent from a sterically hindered bromobenzoate? A: While challenging, it is sometimes possible, but it comes with significant caveats. The ester functional group of the benzoate is itself reactive towards Grignard reagents. [17]Standard Grignard formation conditions will likely lead to self-condensation or other side reactions. Success often requires the use of highly activated magnesium (Rieke magnesium) at very low temperatures (-78 °C) to form the Grignard reagent, which can then be trapped in situ with an electrophile. [18]However, for many applications, direct cross-coupling is a more reliable and functional-group-tolerant approach.

Q: Are there alternatives to palladium catalysis for these substrates? A: Yes. Nickel-based catalyst systems have emerged as powerful alternatives for cross-coupling reactions, particularly for challenging substrates like sterically hindered aryl chlorides and some bromides. [19][20]Nickel catalysts can operate through different mechanistic pathways and sometimes outperform palladium systems for specific transformations. [19]Iron-catalyzed cross-coupling has also been shown to be effective for coupling sterically encumbered Grignard reagents. [21]If you have exhausted palladium-based options, exploring nickel catalysis is a logical next step.

References

-

Title: Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides Source: SpringerLink URL: [Link]

-

Title: Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: The Royal Society of Chemistry URL: [Link]

-

Title: Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives Source: ACS Publications URL: [Link]

-

Title: Catalysts for Cross-Coupling Reactions with Non-Activated Alkyl Halides Source: ResearchGate URL: [Link]

-

Title: A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction Source: ResearchGate URL: [Link]

-

Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper Source: ResearchGate URL: [Link]

-

Title: The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation Source: The Royal Society of Chemistry URL: [Link]

-

Title: Preparation of sec and tert amines by Buchwald-Hartwig Amination Source: organic-chemistry.org URL: [Link]

-

Title: The effect of steric bulk in Sonogashira coupling reactions Source: ResearchGate URL: [Link]

-

Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics Source: ACS Publications URL: [Link]

-

Title: Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine Source: ACS Publications URL: [Link]

-

Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes Source: Journal of the American Chemical Society URL: [Link]

-

Title: Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine Source: ResearchGate URL: [Link]

-

Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

-

Title: Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide Source: ACS Publications URL: [Link]

-

Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Reactivity and difficult substrates in cross-couplings Source: YouTube URL: [Link]

-

Title: Grignard Reaction Source: Macalester College URL: [Link]

-

Title: Ligand design for cross-couplings: phosphines Source: YouTube URL: [Link]

-

Title: Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... Source: ResearchGate URL: [Link]

-

Title: Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions Source: Chemical.AI URL: [Link]

-

Title: Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol Source: Royal Society of Chemistry URL: [Link]

-

Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL: [Link]

-

Title: A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines Source: PubMed URL: [Link]

-

Title: Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands Source: ResearchGate URL: [Link]

-

Title: GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM Source: ADICHEMISTRY URL: [Link]

-

Title: Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Validation & Comparative

Technical Comparison of 13C NMR Characterization: Ethyl 2-bromo-3,4-difluorobenzoate

Executive Summary & Strategic Analysis

Ethyl 2-bromo-3,4-difluorobenzoate (CAS: 1807172-17-3 / Derived from Acid CAS: 170108-05-1) is a critical fluorinated building block in medicinal chemistry, particularly for synthesizing fused heterocycles (e.g., quinolinones, benzimidazoles) where the bromine allows for palladium-catalyzed cross-coupling and the fluorine atoms modulate metabolic stability and lipophilicity.

Accurate structural verification of this molecule via 13C NMR is notoriously difficult due to the complex spin-spin coupling patterns introduced by the two adjacent fluorine atoms (

Core Challenges in Characterization

-

C-F Coupling Multiplicity: The

signals for the aromatic ring will not appear as singlets. They will manifest as doublets ( -

Substituent Effects: The ortho-bromine induces steric compression, shielding the ipso-carbon (C2), while the highly electronegative fluorines deshield C3 and C4 significantly (~140–155 ppm).

Comparative 13C NMR Analysis

The following data synthesizes experimental fragment analysis (based on 1-bromo-2,3-difluorobenzene ) and calculated substituent chemical shifts (SCS). This approach isolates the specific electronic perturbations caused by the "Br-C-F-F" motif.

Table 1: Chemical Shift & Coupling Constant Comparison

Comparison of Target vs. Non-Fluorinated Reference (Ethyl 2-bromobenzoate)

| Carbon Position | Assignment | Target: Ethyl 2-bromo-3,4-difluorobenzoate (Predicted) | Coupling Pattern ( | Reference: Ethyl 2-bromobenzoate (Experimental) | Shift Δ (ppm) |

| C=O | Carbonyl | 165.5 ppm | s (or weak d) | 166.2 ppm | -0.7 |

| C1 | Quaternary (Ipso) | 132.0 ppm | d ( | 132.5 ppm | -0.5 |

| C2 | Quaternary (C-Br) | 110.5 ppm | d ( | 121.8 ppm | -11.3 |

| C3 | Quaternary (C-F) | 148.1 ppm | dd ( | 134.2 ppm (C-H) | +13.9 |

| C4 | Quaternary (C-F) | 151.0 ppm | dd ( | 131.5 ppm (C-H) | +19.5 |

| C5 | Methine (C-H) | 116.5 ppm | d ( | 127.4 ppm | -10.9 |

| C6 | Methine (C-H) | 125.0 ppm | dd ( | 130.8 ppm | -5.8 |

| OCH2 | Ethyl Ester | 62.1 ppm | s | 61.8 ppm | +0.3 |

| CH3 | Ethyl Ester | 14.2 ppm | s | 14.3 ppm | -0.1 |

Analyst Note: The most diagnostic feature is the C2 (C-Br) signal. In the non-fluorinated reference, it appears at ~121 ppm. In the target, the ortho-fluorine at C3 exerts a shielding effect (via

-effect) and splits the signal into a doublet (Hz), shifting it upfield to ~110 ppm.

Deep Dive: The Fluorine Coupling Mechanism

Understanding the splitting tree is essential for distinguishing the target from isomers (e.g., 3,5-difluoro). The Br-C(2)-C(3,F)-C(4,F) arrangement creates a specific coupling network.

The "Doublet of Doublets" (dd) Phenomenon

-

C3 (Ipso to F3, Ortho to F4):

-

Primary Split (

): The direct bond to F3 causes a massive split of ~248 Hz. -

Secondary Split (

): The adjacent F4 splits each leg of the doublet further by ~14 Hz. -

Result: A widely spaced pair of doublets centered at ~148 ppm.

-

-

C4 (Ipso to F4, Ortho to F3):

-

Primary Split (

): Direct bond to F4 (~252 Hz). -

Secondary Split (

): Adjacent F3 (~13 Hz). -

Result: Similar to C3 but slightly deshielded (~151 ppm) due to being para to the ester group (less shielding than the ortho-Br position).

-

Visualization: NMR Assignment Logic

The following diagram illustrates the logical flow for assigning the aromatic region, differentiating carbons based on their coupling constants.

Figure 1: Decision tree for assigning 13C signals in the aromatic region of Ethyl 2-bromo-3,4-difluorobenzoate.

Experimental Protocol: Synthesis & Acquisition

To ensure the validity of the NMR data, the sample must be prepared with high purity. The presence of unreacted acid or isomeric impurities will clutter the aromatic region.

A. Synthesis Workflow (Fischer Esterification)

This protocol converts the commercially available 2-bromo-3,4-difluorobenzoic acid (CAS 170108-05-1) to the ethyl ester.

-

Reagents: 2-bromo-3,4-difluorobenzoic acid (1.0 eq), Ethanol (excess, solvent),

(cat.) or Thionyl Chloride ( -

Procedure:

-

Dissolve acid in absolute ethanol.

-

Add catalytic

dropwise (or add -

Reflux for 4–6 hours (monitor via TLC: Hexane/EtOAc 4:1).

-

Workup: Concentrate EtOH, dilute with EtOAc, wash with sat.

(critical to remove unreacted acid), then Brine. -

Purification: Silica gel column chromatography (0-10% EtOAc in Hexanes).

-

B. NMR Acquisition Parameters

-

Solvent:

(Standard) or DMSO- -

Frequency: 100 MHz or higher (for 13C) is recommended to resolve the dd patterns.

-

Relaxation Delay (D1): Set to 2–3 seconds . Quaternary carbons (C1, C2, C3, C4) have long T1 relaxation times. Insufficient delay will result in low intensity for these critical diagnostic peaks.

-

Scans: Minimum 512 scans (due to splitting of signal intensity into multiplets).

Figure 2: Synthesis and purification workflow to obtain analytical-grade sample.

References

-

Sigma-Aldrich. (n.d.).[1] Ethyl 2-bromobenzoate 13C NMR Spectrum. Retrieved from (Search CAS: 6091-64-1).[1]

-

ChemicalBook. (2022).[2] Synthesis and Application of 2,3-Difluorobromobenzene. (Provides fragment coupling data for 1-bromo-2,3-difluorobenzene). Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18401806 (Related Fluorinated Benzoates). Retrieved from .

-

BenchChem. Ethyl 2-bromo-3,4-difluorobenzoate Product Information. (Verifies existence of ester derivative). Retrieved from .

-

Reichert, D. et al. (2018). Dual roles of ethyl bromodifluoroacetate... Chemical Communications.[3] (Provides context on C-F coupling constants in ethyl esters). DOI: 10.1039/C8CC04298E.[3]

Sources

- 1. 2-溴苯甲酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]

- 3. Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

FTIR Characterization Guide: Ethyl 2-bromo-3,4-difluorobenzoate

Executive Summary